[(2-Bromophenyl)methyl](thiophen-3-ylmethyl)amine
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Overview
Description
(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H12BrNS It is a derivative of both bromobenzene and thiophene, featuring a bromophenyl group and a thiophen-3-ylmethyl group connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the following steps:
Bromination of Benzylamine: Benzylamine is reacted with bromine to introduce a bromine atom at the ortho position, forming 2-bromobenzylamine.
Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position to form thiophen-3-ylmethyl bromide.
Nucleophilic Substitution: The 2-bromobenzylamine is then reacted with thiophen-3-ylmethyl bromide in the presence of a base, such as potassium carbonate, to form (2-Bromophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethylamine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylmethylamine derivatives.
Scientific Research Applications
(2-Bromophenyl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene moiety can participate in sulfur-aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(bromomethyl)thiophene
- 2-Bromo-3-methylthiophene
- 2-(Bromomethyl)quinoline
Uniqueness
(2-Bromophenyl)methylamine is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The combination of a bromophenyl group and a thiophen-3-ylmethyl group allows for versatile applications in different fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-thiophen-3-ylmethanamine |
InChI |
InChI=1S/C12H12BrNS/c13-12-4-2-1-3-11(12)8-14-7-10-5-6-15-9-10/h1-6,9,14H,7-8H2 |
InChI Key |
COGCBSMSOZDSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CSC=C2)Br |
Origin of Product |
United States |
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